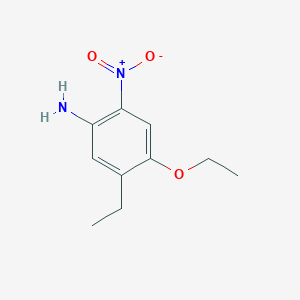

4-Ethoxy-5-ethyl-2-nitroaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

518990-46-0 |

|---|---|

Fórmula molecular |

C10H14N2O3 |

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

4-ethoxy-5-ethyl-2-nitroaniline |

InChI |

InChI=1S/C10H14N2O3/c1-3-7-5-8(11)9(12(13)14)6-10(7)15-4-2/h5-6H,3-4,11H2,1-2H3 |

Clave InChI |

JDWCTLPBBUXOSK-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=C(C=C1OCC)[N+](=O)[O-])N |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 4 Ethoxy 5 Ethyl 2 Nitroaniline

Design Considerations for 4-Ethoxy-5-ethyl-2-nitroaniline Synthesis

The synthesis of this compound presents a significant challenge in regioselectivity due to the arrangement of its three distinct substituents on the benzene (B151609) ring. The design of a viable synthetic route must take into account the directing effects of these functional groups during key reaction steps, particularly electrophilic aromatic substitution.

The amino group is a powerful ortho-, para-director and activating group. The ethoxy group is also an ortho-, para-director and activating group, while the ethyl group is a weaker ortho-, para-director and activating group. The nitro group, being a strong deactivating group and meta-director, is typically introduced in a later step. The interplay of these directing effects necessitates a carefully planned sequence of reactions to achieve the desired 1,2,4,5-substitution pattern.

Two primary retrosynthetic approaches can be envisioned:

Building upon a pre-functionalized benzene ring: This strategy involves starting with a commercially available di- or tri-substituted benzene derivative and introducing the remaining functional groups. This approach often relies on nucleophilic aromatic substitution or the transformation of existing functional groups.

Sequential functionalization of an aniline (B41778) derivative: This approach begins with a simpler aniline derivative, followed by the sequential introduction of the required substituents. This method requires meticulous control over the regioselectivity of each step, often employing protecting groups to modulate the reactivity and directing effects of the aniline nitrogen.

Exploration of Synthetic Pathways to Substituted Nitroanilines

The synthesis of substituted nitroanilines like this compound can be approached through various established chemical reactions. The choice of pathway is often dictated by the availability of starting materials and the desired efficiency and selectivity of the synthesis.

Strategic Functional Group Interconversions for Ethoxy and Ethyl Moieties

The ethoxy and ethyl groups can be introduced through various functional group interconversion strategies. For instance, a precursor bearing a hydroxyl group can be converted to an ethoxy group via Williamson ether synthesis, reacting it with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. Similarly, an acetyl group could be reduced to an ethyl group using a reducing agent like hydrazine (B178648) (Wolff-Kishner reduction) or a combination of zinc-mercury amalgam and hydrochloric acid (Clemmensen reduction), although these conditions might affect other functional groups like the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryl Ether and Amine Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers and amines, particularly on electron-deficient aromatic rings. nih.gov For the synthesis of this compound, an SNAr approach could involve the displacement of a halide from a suitably substituted nitroaromatic precursor.

A plausible SNAr pathway could start with a precursor like 4-chloro-5-ethyl-2-nitroaniline. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates it towards nucleophilic attack. Reaction with sodium ethoxide in a suitable solvent would then install the ethoxy group at the C4 position. A recent study on the synthesis of 4,5-dialkoxy-2-nitroanilines demonstrated the effectiveness of a similar transetherification reaction, where an existing alkoxy group at C5 was displaced by another alcohol, highlighting the feasibility of such transformations. uj.edu.pl

The table below illustrates the effect of the base on a model SNAr reaction for the synthesis of a dialkoxy-nitroaniline derivative, which can be considered analogous to the formation of this compound from a halogenated precursor.

| Entry | Base | Equivalents of Base | Yield (%) |

|---|---|---|---|

| 1 | NaOH | 0.2 | 5 |

| 2 | NaOH | 1.0 | 20 |

| 3 | NaOH | 5.0 | 55 |

| 4 | NaOH | 10.0 | 70 |

| 5 | NaOH | 20.0 | 85 |

This table is a representative example based on analogous reactions and is intended for illustrative purposes.

Regiocontrol in Nitration and Alkylation Reactions on Aniline Derivatives

Controlling the regioselectivity of nitration is crucial when building the molecule from a simpler aniline derivative. Direct nitration of aniline is often problematic, leading to oxidation and the formation of a mixture of isomers. youtube.com To circumvent this, the amino group is typically protected, for instance, as an acetanilide (B955). magritek.comyoutube.com The acetamido group is still an ortho-, para-director but is less activating than the amino group, offering better control over the reaction.

A potential synthetic route starting from 3-ethoxy-4-ethylaniline would involve the following steps:

Protection: The amino group of 3-ethoxy-4-ethylaniline would be acetylated using acetic anhydride (B1165640) to form N-(3-ethoxy-4-ethylphenyl)acetamide.

Nitration: The resulting acetanilide would then be nitrated. The acetamido group directs ortho and para. The position para to the acetamido group is already occupied by the ethyl group. The positions ortho to the acetamido group are C2 and C6. The ethoxy group at C3 will further direct to its ortho and para positions (C2, C4, and C?). The ethyl group at C4 will direct to its ortho positions (C3 and C5). The combined directing effects would favor nitration at the C2 and C6 positions. Careful optimization of reaction conditions would be necessary to maximize the yield of the desired 2-nitro isomer.

Deprotection: The acetyl group would then be removed by acid or base hydrolysis to yield the final product, this compound.

The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity and yield of the nitration step.

| Entry | Nitrating Agent | Solvent | Temperature (°C) | ortho:para Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | - | 0-10 | 1:19 | 90 |

| 2 | HNO₃ | Acetic Anhydride | 25 | 1:9 | 85 |

| 3 | tert-Butyl nitrite (B80452) | Acetonitrile | 80 | >99:1 (para) | 82 |

| 4 | Fe(NO₃)₃·9H₂O | - | 60 | ortho-selective | Up to 90 |

This table presents a summary of different nitration conditions for aniline derivatives based on literature reports and is for illustrative purposes. The regioselectivity is highly substrate-dependent. researchgate.netrsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination) in Analog Synthesis

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov While it could be envisioned as a primary route to construct the aniline core, it is particularly useful for the synthesis of analogs or in later stages of a synthetic sequence. For example, a precursor such as 1-bromo-4-ethoxy-5-ethyl-2-nitrobenzene could be coupled with an ammonia (B1221849) equivalent or a primary amine to introduce the amino group. The reaction is known for its broad substrate scope and functional group tolerance. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield and selectivity of the desired product. Key parameters that are often varied include the choice of solvent, base, temperature, reaction time, and, in the case of catalytic reactions, the catalyst and ligand.

For an SNAr reaction, the choice of a polar aprotic solvent like DMF or DMSO can accelerate the reaction rate. The concentration and nature of the base are also critical, as demonstrated in the table in section 2.2.2. uj.edu.pl

In the case of nitration, the temperature is a key factor in controlling the regioselectivity, with lower temperatures generally favoring the para-isomer. youtube.com The choice of nitrating agent can also dramatically alter the outcome, with milder reagents sometimes offering higher selectivity. researchgate.netrsc.org

For a Buchwald-Hartwig amination, the selection of the palladium catalyst and the phosphine (B1218219) ligand is crucial for achieving high yields. Different generations of catalysts have been developed to improve the efficiency and scope of this reaction.

By systematically varying these parameters, a synthetic chemist can develop a robust and efficient process for the synthesis of this compound.

Investigation of Stereochemical Outcomes in Synthetic Routes

The synthesis of this compound, as outlined in the proposed methodology, does not involve the formation of any new chiral centers. The starting materials and the final product are achiral, meaning they are superimposable on their mirror images.

The key reaction steps, including the protection of the amine, the electrophilic aromatic nitration, and the deprotection, are performed on a symmetrical aromatic ring with respect to the plane of the molecule. None of the reagents or catalysts typically employed in these standard procedures are chiral. Consequently, the synthesis of this compound is not expected to yield any stereoisomers, such as enantiomers or diastereomers. The product obtained is a single, achiral compound.

Should a synthetic route be devised that utilizes chiral catalysts or reagents, the potential for stereoselective synthesis would need to be considered. However, for the conventional and most plausible synthetic pathway, stereochemical considerations are not a factor.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The traditional synthetic route to nitroaromatic compounds, including the proposed synthesis of this compound, often relies on harsh reagents and conditions that raise environmental and safety concerns. The use of concentrated sulfuric and nitric acids, for instance, generates significant acidic waste and poses handling risks. In line with the principles of green chemistry, several alternative and more sustainable protocols can be envisioned for the synthesis of this compound.

Alternative Nitrating Agents and Catalysts:

A key focus of green chemistry in this context is the replacement of the hazardous mixed-acid system for nitration. Several greener alternatives have been developed and could be applied to the nitration of N-(4-ethoxy-5-ethylphenyl)acetamide:

Dinitrogen Pentoxide (N₂O₅): This is an effective nitrating agent that can be used in organic solvents or even in liquefied gases like 1,1,1,2-tetrafluoroethane, which can be easily recovered and recycled. nih.gov The use of N₂O₅ can significantly reduce the amount of acidic waste generated. nih.gov

Metal Nitrates in Acetic Acid: A combination of a metal nitrate (B79036), such as calcium nitrate (Ca(NO₃)₂), in glacial acetic acid can serve as a milder and safer nitrating system. gordon.edu

Solid Acid Catalysts: Zeolites and other solid acid catalysts can be used to facilitate nitration with nitric acid, often with improved regioselectivity and the potential for catalyst recycling.

Alternative Activation Methods:

The energy input for the reaction can also be made more sustainable. Instead of conventional heating, alternative energy sources can be employed to drive the reaction more efficiently:

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. gordon.edu

Ultrasonic Irradiation: Sonication can also be used to enhance the rate of nitration reactions.

Solvent-Free and Aqueous Conditions:

Minimizing or eliminating the use of volatile organic solvents is another cornerstone of green chemistry. Research has shown that some nitration reactions can be carried out under solvent-free conditions or in aqueous media, which are environmentally benign. nih.gov

The following table summarizes potential green chemistry approaches for the synthesis of this compound.

| Green Approach | Reagents/Conditions | Advantages |

| Alternative Nitrating Agent | N-(4-ethoxy-5-ethylphenyl)acetamide, N₂O₅ in a recyclable solvent | Reduced acidic waste, milder conditions. nih.gov |

| Milder Nitrating System | N-(4-ethoxy-5-ethylphenyl)acetamide, Ca(NO₃)₂, glacial acetic acid | Increased safety, less corrosive. gordon.edu |

| Alternative Activation | N-(4-ethoxy-5-ethylphenyl)acetamide, nitrating agent, microwave irradiation | Faster reaction times, energy efficiency. gordon.edu |

| Solvent-Free/Aqueous | N-(4-ethoxy-5-ethylphenyl)acetamide, nitrating agent, no solvent or water | Reduced solvent waste, improved environmental profile. nih.gov |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more environmentally friendly.

Advanced Spectroscopic Characterization Techniques for 4 Ethoxy 5 Ethyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 4-ethoxy-5-ethyl-2-nitroaniline is expected to show distinct signals for the aromatic protons and the protons of the ethyl and ethoxy substituents. The electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing nitro (-NO₂) group, exert significant influence on the chemical shifts of the aromatic protons.

The aromatic region is predicted to contain two singlets, corresponding to the protons at the C-3 and C-6 positions. The proton at C-3, situated between the nitro and amino groups, would likely appear more downfield than the proton at C-6. The amino group protons (-NH₂) are expected to produce a broad singlet. The ethoxy and ethyl groups will each display a characteristic quartet and triplet pattern due to spin-spin coupling.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 - 8.0 | Singlet | 1H | Aromatic H (C-3) |

| ~6.8 - 7.0 | Singlet | 1H | Aromatic H (C-6) |

| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~4.0 - 4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~2.6 - 2.8 | Quartet | 2H | -CH₂CH₃ |

| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |

| ~1.2 - 1.4 | Triplet | 3H | -CH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the benzene (B151609) ring and the four carbons of the two alkyl side chains. The chemical shifts are heavily influenced by the nature of the attached substituent. Carbons bonded to electronegative atoms (oxygen, nitrogen) will appear further downfield.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 - 155 | C-4 (C-OEt) |

| ~145 - 150 | C-1 (C-NH₂) |

| ~130 - 135 | C-2 (C-NO₂) |

| ~125 - 130 | C-5 (C-Et) |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-3 |

| ~64 - 66 | -OCH₂CH₃ |

| ~22 - 25 | -CH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

| ~13 - 15 | -CH₂CH₃ |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., NOESY, HMBC) for Regioisomer Confirmation

To unambiguously confirm the substitution pattern and distinguish this compound from its potential regioisomers (e.g., 4-ethyl-5-ethoxy-2-nitroaniline), 2D NMR experiments are indispensable.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity across quaternary (non-protonated) carbons. Key expected HMBC correlations would include:

A correlation between the protons of the ethoxy methylene (B1212753) group (-OCH₂ CH₃) and the C-4 carbon.

A correlation between the protons of the ethyl methylene group (-CH₂ CH₃) and the C-5 carbon.

Correlations from the aromatic proton at C-6 to carbons C-2, C-4, and C-5.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. A critical NOESY correlation would be observed between the protons of the ethyl group at C-5 and the aromatic proton at C-6, confirming their spatial proximity on the ring. researchgate.netresearchgate.net This would definitively rule out other isomers where these groups are not adjacent.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum provides a "fingerprint" based on the functional groups present. For this compound, strong, characteristic absorptions are expected for the amine N-H bonds, the nitro N-O bonds, the ether C-O bond, and various C-H and aromatic C=C bonds. jchps.com

Predicted FT-IR Vibrational Frequencies

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | -NH₂ (Amine) |

| 2850 - 3000 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1500 - 1550 | N-O Asymmetric Stretch | -NO₂ (Nitro) |

| 1300 - 1350 | N-O Symmetric Stretch | -NO₂ (Nitro) |

| 1200 - 1250 | Aryl C-O Stretch | Ar-O-CH₂ (Ether) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light and provides information on vibrational modes that cause a change in the molecule's polarizability. While N-H and C-O bonds are strong in IR, the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring are typically very prominent in the Raman spectrum. capes.gov.br The symmetric N-O stretch, expected around 1300-1350 cm⁻¹, is often one of the strongest peaks in the Raman spectrum of nitroaromatic compounds. rsc.orgrsc.org This makes Raman spectroscopy particularly useful for confirming the presence and environment of the nitro group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Without access to the mass spectrum of this compound, it is impossible to report on its molecular ion peak, which would confirm its molecular weight, or to analyze the fragmentation pattern that would provide insight into its structure and the stability of its various substructures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

Similarly, without UV-Vis spectral data, a discussion of the electronic transitions (e.g., π → π* and n → π*) and the chromophoric properties of this compound cannot be undertaken. The positions and intensities of absorption maxima are critical for understanding the compound's color, electronic structure, and potential for applications in areas such as dye chemistry.

Crystallographic Analysis of this compound Remains Undetermined

Despite extensive searches of chemical databases and the scientific literature, detailed crystallographic data for the compound this compound is not publicly available. As a result, a comprehensive analysis of its solid-state structure, including molecular geometry, crystal packing, and intermolecular interactions, cannot be provided at this time.

The determination of a compound's crystal structure is a fundamental aspect of chemical characterization, providing precise measurements of bond lengths, bond angles, and torsion angles. This information is gleaned through techniques such as single-crystal X-ray diffraction. These parameters are crucial for understanding the molecule's three-dimensional shape and conformational preferences.

Furthermore, crystallographic studies elucidate the arrangement of molecules within the crystal lattice, revealing the nature and geometry of intermolecular forces. These forces, which include hydrogen bonding, van der Waals interactions, and π-π stacking, govern the supramolecular assembly of the compound. Understanding these interactions is key to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties.

While crystallographic data exists for structurally related compounds, such as other substituted nitroanilines, the strict requirement to focus solely on this compound prevents the inclusion of comparative analyses based on these analogues. The subtle interplay of the ethoxy, ethyl, and nitro substituents on the aniline (B41778) frame is expected to give rise to a unique crystal packing and hydrogen bonding network that cannot be accurately inferred from other molecules.

The absence of a published crystal structure for this compound means that the following specific details, as requested in the outline, remain unknown:

Computational and Theoretical Chemistry Studies on 4 Ethoxy 5 Ethyl 2 Nitroaniline

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic behavior of molecules. The two most common ab initio and related methods are Hartree-Fock (HF) and Density Functional Theory (DFT).

Hartree-Fock (HF): This is a foundational ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It treats each electron as moving in the average field of all other electrons, but it does not fully account for electron correlation (the way electrons instantaneously react to each other's positions). While computationally less intensive than more advanced methods, it provides a good starting point for understanding molecular orbitals and electronic structure.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. Instead of calculating the complex multi-electron wavefunction, DFT focuses on the electron density, a simpler quantity. It includes a term to account for electron correlation, making it generally more accurate than the HF method for many applications. A popular functional used in these studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

In studies of related molecules, such as 4,5-dimethyl-2-nitroaniline (B181755), both HF and DFT methods have been employed to optimize the molecular geometry and calculate various properties. researchgate.net These calculations are typically performed with a specific "basis set" (e.g., 6-311++G(d,p)), which is a set of mathematical functions used to build the molecular orbitals. researchgate.net The choice of method and basis set is crucial for obtaining results that reliably correlate with experimental data.

Electronic Structure Analysis and Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level corresponds to the ability of the molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability of the molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer is associated with the molecule's electronic transitions and can be correlated with UV-Visible spectroscopy. researchgate.netmaterialsciencejournal.org

For a molecule like 4-ethoxy-5-ethyl-2-nitroaniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the electron-donating amino and ethoxy groups. Conversely, the LUMO would be concentrated on the electron-withdrawing nitro group. In a study on 4-nitroaniline (B120555), the calculated HOMO-LUMO gap was found to be 4.24 eV, indicating that a significant charge transfer occurs within the molecule. researchgate.net

Table 1: Example of Calculated FMO Properties for a Related Compound (4-Nitroaniline)

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.52 | Ionization Potential (ability to donate an electron) |

| ELUMO | -2.28 | Electron Affinity (ability to accept an electron) |

| HOMO-LUMO Gap (ΔE) | 4.24 | Chemical Reactivity and Stability |

Data is illustrative and based on calculations for 4-nitroaniline. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack (attack by electron-seeking species).

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack (attack by nucleus-seeking, electron-rich species).

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would predictably show a strong negative potential (red) around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. A positive potential (blue) would be expected around the hydrogen atoms of the amino group, while the aromatic ring would display intermediate potentials, influenced by the competing electron-donating and withdrawing effects of the substituents.

Vibrational Frequency Prediction and Normal Mode Analysis

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the "normal modes" of vibration, each predicted frequency can be assigned to a specific motion of the atoms, such as C-H stretching, N-O symmetric stretching, or ring bending.

These theoretical calculations are invaluable for interpreting experimental spectra. However, calculated frequencies are often systematically higher than experimental ones due to the calculations being based on a perfect harmonic oscillator model and being performed on a single molecule in a vacuum. To improve accuracy, a "scaling factor" is typically applied to the computed frequencies. Studies on similar molecules like 4,5-dimethyl-2-nitroaniline have shown excellent agreement between scaled theoretical frequencies and experimental FT-IR and FT-Raman data. researchgate.net

Table 2: Example of Vibrational Mode Assignment for a Substituted Aniline

| Vibrational Mode | Calculated Frequency (cm-1) (Unscaled) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|---|

| NH2 Asymmetric Stretch | 3620 | 3475 | 3480 |

| NH2 Symmetric Stretch | 3515 | 3374 | 3370 |

| NO2 Asymmetric Stretch | 1545 | 1483 | 1485 |

| NO2 Symmetric Stretch | 1380 | 1325 | 1330 |

| C-N Stretch | 1310 | 1258 | 1260 |

Data is illustrative and represents typical values for nitroaniline derivatives.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Beyond vibrational spectra, computational chemistry can predict other spectroscopic parameters.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can calculate the electronic transitions between orbitals. materialsciencejournal.orgdntb.gov.ua The calculated maximum absorption wavelength (λmax) can be compared to experimental UV-Vis spectra to understand the electronic structure. For a molecule with donor and acceptor groups like this compound, these transitions are often charge-transfer in nature. researchgate.net

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. wu.ac.th These theoretical shifts are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

The strong correlation between predicted and experimental data across multiple spectroscopic techniques provides powerful validation for the computed molecular structure and electronic properties.

Reactivity Site Prediction and Mechanistic Insights from Computational Models

A key application of computational studies is the prediction of chemical reactivity. By combining insights from FMO and MEP analyses, a detailed picture of a molecule's reactive behavior emerges.

Electrophilic Attack: The MEP map identifies the most electron-rich regions (red), such as the nitro group's oxygen atoms, as the most likely targets for electrophiles.

Nucleophilic Attack: The MEP map points to electron-poor regions (blue), like the amino group's hydrogens, as potential sites for nucleophilic interaction.

Radical Attack: The distribution of the frontier molecular orbitals (HOMO and LUMO) can help predict sites susceptible to radical attack.

These models can provide mechanistic insights into how this compound might behave in chemical reactions. For instance, the electron-donating ethoxy and ethyl groups activate the benzene (B151609) ring towards electrophilic aromatic substitution, while the nitro group acts as a strong deactivator and meta-director (relative to itself). The interplay of these groups, quantifiable through computational models, determines the precise regioselectivity of reactions.

Investigation of Electronic Properties for Potential Optoelectronic Applications (e.g., Nonlinear Optical (NLO) Properties)

The unique molecular structure of this compound, characterized by electron-donating (ethoxy and ethyl) and electron-withdrawing (nitro) groups attached to a π-conjugated aniline framework, suggests its potential for interesting electronic and nonlinear optical (NLO) properties. While direct computational and experimental studies on this specific molecule are not extensively available in public literature, a robust understanding of its potential can be extrapolated from theoretical studies on closely related nitroaniline derivatives. Computational chemistry, particularly using Density Functional Theory (DFT), has been instrumental in predicting the electronic behavior of such "push-pull" molecules.

The key to the electronic and NLO properties of these systems lies in the intramolecular charge transfer (ICT) that occurs from the electron-rich donor groups to the electron-poor acceptor group through the aromatic ring. This charge transfer significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in determining the molecule's reactivity, stability, and optical properties. wikipedia.org A smaller HOMO-LUMO gap generally correlates with higher reactivity and enhanced NLO response.

In the case of this compound, the amino group (-NH2), the ethoxy group (-OC2H5), and the ethyl group (-C2H5) act as electron donors, while the nitro group (-NO2) is a strong electron acceptor. The presence of multiple donor groups is expected to increase the electron density of the aromatic ring, facilitating a more efficient ICT to the nitro group. This enhanced ICT is predicted to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap.

Theoretical studies on similar molecules, such as 2-nitroaniline (B44862) and 4-methoxy-2-nitroaniline, have shown that the introduction of an electron-donating group (like methoxy (B1213986), which is electronically similar to ethoxy) can significantly impact the electronic properties. For instance, DFT calculations have demonstrated that the substitution of a methoxy group on the 2-nitroaniline structure alters the HOMO-LUMO energy gap and enhances the molecular hyperpolarizability. nih.gov

The NLO properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The first-order hyperpolarizability (β) is a key measure of a molecule's NLO response. In push-pull systems like nitroanilines, a large β value is associated with a significant change in dipole moment upon electronic excitation, a feature directly linked to the efficiency of the ICT.

Computational studies on various nitroaniline isomers have consistently shown that the arrangement of donor and acceptor groups is crucial in determining the magnitude of the NLO response. acs.orgresearchgate.net For example, para-nitroaniline (pNA), with a direct "head-to-tail" arrangement of donor and acceptor groups, typically exhibits a larger hyperpolarizability compared to its ortho and meta isomers. chemrxiv.org In this compound, the donor and acceptor groups are not in a direct para-arrangement, which might suggest a more complex NLO response. However, the cumulative electron-donating strength of the ethoxy and ethyl groups could still lead to a substantial NLO effect.

To provide a quantitative perspective, the following tables present data from computational studies on analogous nitroaniline compounds. These values offer a baseline for predicting the potential properties of this compound.

Table 1: Calculated Frontier Molecular Orbital Energies and Gaps for Analogous Nitroaniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| Aniline | -5.77 | - | - | researchgate.net |

| Nitrobenzene (B124822) | - | - | - | researchgate.net |

| 2-Nitroaniline | - | - | - | nih.gov |

| 4-Methoxy-2-nitroaniline | - | - | - | nih.gov |

| para-Nitroaniline | - | - | Decreases with solvent polarity | chemrxiv.org |

Note: Specific values for HOMO, LUMO, and the gap for all compounds were not consistently available across all cited literature in a directly comparable format, but trends were discussed.

Table 2: Calculated Dipole Moment and First-Order Hyperpolarizability for Analogous Nitroaniline Derivatives

| Compound | Dipole Moment (µ) | First-Order Hyperpolarizability (β) | Method/Basis Set | Source |

| 2-Nitroaniline | - | - | B3LYP/6-31G(d,p) | nih.gov |

| 4-Methoxy-2-nitroaniline | - | - | B3LYP/6-31G(d,p) | nih.gov |

| para-Nitroaniline | - | Larger than oNA and mNA | DFT | chemrxiv.org |

| ortho-Nitroaniline | - | - | DFT | chemrxiv.org |

| meta-Nitroaniline | - | - | DFT | chemrxiv.org |

Note: The table reflects the comparative findings and the computational methods used in the source literature. Absolute values are highly dependent on the computational level and are provided for comparative context where available.

Chemical Transformations and Reaction Mechanisms of 4 Ethoxy 5 Ethyl 2 Nitroaniline

Reactivity of the Amino Group in Substituted Nitroanilines

The amino group (-NH₂) in substituted nitroanilines is a key functional group that dictates many of the compound's characteristic reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Diazotization: Primary aromatic amines, including substituted anilines, undergo diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.combyjus.com This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻), a versatile intermediate in organic synthesis. byjus.comresearchgate.net For instance, the diazotization of aniline (B41778) with sodium nitrite and hydrochloric acid produces benzene (B151609) diazonium chloride. byjus.com Similarly, substituted anilines like 4-nitroaniline (B120555) and 2-chloro-4-nitroaniline (B86195) can be diazotized. google.com The resulting diazonium salts are important in the synthesis of azo dyes through coupling reactions with phenols or other aromatic amines. byjus.comresearchgate.net The stability of these diazonium salts is greater for aromatic amines compared to aliphatic amines. byjus.com

Acylation: The amino group of anilines can be readily acylated. Acylation is often performed to protect the amino group and to control its activating effect in electrophilic aromatic substitution reactions. pearson.comlibretexts.org For example, the acetylation of aniline with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields acetanilide (B955). libretexts.org This process reduces the high reactivity of the aniline, preventing over-reaction and oxidative decomposition during subsequent reactions like nitration. libretexts.orgdoubtnut.com The acetyl group can later be removed by hydrolysis to regenerate the amino group, or a substituted version thereof. libretexts.org This strategy is useful for achieving specific substitution patterns that would otherwise be difficult to obtain. libretexts.orgdoubtnut.com

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group (-NO₂) is another key reactive center in 4-Ethoxy-5-ethyl-2-nitroaniline. Its reduction leads to the formation of an amino group, providing a pathway to various derivatives.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis and can be achieved using a variety of reagents and methods. wikipedia.org The specific product obtained often depends on the reaction conditions.

Reduction to Anilines: The most common transformation of the nitro group is its reduction to a primary amine. This can be accomplished through several methods:

Catalytic Hydrogenation: This method employs catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) with hydrogen gas. wikipedia.org

Metal-based Reagents: A widely used method involves the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid. wikipedia.org Other reducing agents include tin(II) chloride (SnCl₂) and sodium hydrosulfite. wikipedia.org

Modern Methods: More recent methods utilize reagents like tetrahydroxydiboron (B82485) in water or a combination of B₂pin₂ and KOtBu for a metal-free reduction. organic-chemistry.org Iron-based catalyst systems with formic acid as the reducing agent have also been developed. organic-chemistry.org

The reduction of dinitroarenes can sometimes be performed selectively to yield nitroanilines. organic-chemistry.org For example, using sodium sulfide (B99878) can selectively reduce one nitro group in a dinitro compound. chemeurope.com

Formation of Intermediates and Other Derivatives: Under milder reduction conditions, other derivatives can be formed.

Hydroxylamines: The reduction of nitroarenes can be stopped at the hydroxylamine (B1172632) stage using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride or Raney nickel with hydrazine (B178648) at low temperatures. wikipedia.orgchemeurope.com

Azo and Azoxy Compounds: The use of metal hydrides for the reduction of aromatic nitro compounds can lead to the formation of azo compounds. wikipedia.org The reduction process can be complex, with hydroxylamines often being intermediates that can be further reduced to anilines or participate in coupling reactions to form bimolecular products like azoxy compounds. mdpi.com

The selective reduction of the nitro group in the presence of other functional groups is a key consideration in the synthesis of complex molecules. Many modern reduction methods offer high chemoselectivity, tolerating functional groups such as ketones, nitriles, esters, and halogens. organic-chemistry.org

Aromatic Electrophilic Substitution Pathways and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is determined by the directing effects of the existing substituents: the ethoxy group (-OEt), the ethyl group (-CH₂CH₃), and the nitro group (-NO₂).

Activating and Deactivating Groups: Substituents on an aromatic ring can be classified as either activating or deactivating towards electrophilic attack. wikipedia.org Activating groups increase the electron density of the ring, making it more nucleophilic, while deactivating groups decrease the electron density. wikipedia.org

Ethoxy and Ethyl Groups: The ethoxy group is a moderately activating group, and the ethyl group is a weakly activating group. Both are electron-donating groups (EDGs). cognitoedu.org They increase the reactivity of the benzene ring towards electrophiles. wikipedia.org

Nitro Group: The nitro group is a strong deactivating group due to its electron-withdrawing nature (-I and -R effects). organicchemistrytutor.comyoutube.com It significantly reduces the reactivity of the ring. wikipedia.org

Directing Effects:

Ortho-, Para-Directors: Activating groups are typically ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.orgorganicchemistrytutor.com The ethoxy and ethyl groups fall into this category. cognitoedu.org This is due to their ability to stabilize the arenium ion intermediate through resonance or inductive effects. youtube.com

Meta-Directors: Strongly and moderately deactivating groups are generally meta-directors. wikipedia.orglibretexts.org The nitro group directs incoming electrophiles to the meta position. youtube.com This is because the ortho and para positions are more deactivated than the meta position. youtube.com

Regioselectivity in this compound: In this molecule, the positions for electrophilic attack are influenced by the interplay of these directing effects. The ethoxy group at position 4 and the ethyl group at position 5 are ortho-, para-directing, while the nitro group at position 2 is meta-directing. The strong activating effect of the ethoxy group and the weaker activating effect of the ethyl group will likely have a dominant influence over the deactivating nitro group in determining the position of further substitution. The steric hindrance from the existing substituents will also play a role in the regioselectivity of the reaction.

It is important to note that in strongly acidic conditions, such as those used for nitration, the amino group of an aniline can be protonated to form an anilinium ion (-NH₃⁺). byjus.comlearncbse.in The anilinium ion is a deactivating, meta-directing group. byjus.comyoutube.com This can lead to the formation of a significant amount of the meta-substituted product during the nitration of aniline itself. youtube.combyjus.com

Nucleophilic Substitution Reactions Involving the Aromatic Ring

While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on aromatic rings that are substituted with strong electron-withdrawing groups, such as a nitro group. asm.orgrsc.org The presence of the nitro group makes the aromatic ring of this compound susceptible to nucleophilic attack.

The nitro group strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the nitro group is at position 2. This would activate the ring for nucleophilic attack, potentially leading to the displacement of a leaving group at an ortho or para position if one were present.

Industrial processes for preparing nitroanilines sometimes involve the amination of halogenated or hydroxylated nitrobenzene (B124822) derivatives, which are examples of nucleophilic aromatic substitution. google.com

Stability and Degradation Pathways under Varied Conditions

Nitroaromatic compounds are a class of chemicals that have been introduced into the environment primarily through human activities, and they are often resistant to degradation. asm.org Their stability and degradation are of significant environmental interest.

The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds resistant to oxidative degradation. asm.org However, various microorganisms have evolved pathways to degrade these compounds, using them as sources of carbon, nitrogen, and energy. asm.orgnih.gov

Several microbial degradation pathways for nitroaromatics have been identified:

Reductive Pathways: Many organisms can reduce the nitro group. nih.gov This is a common initial step in the biodegradation of these compounds. acs.org

Oxygenolytic Removal: Some pathways start with the oxygenolytic removal of the nitro group from the aromatic ring. nih.gov

Replacement Reactions: The nitro group can also be removed through replacement reactions. nih.gov

The degradation of nitroaromatic compounds can occur in various environments, including soil, water, and sewage. nih.gov However, the application of microorganisms for bioremediation can be complicated by the chemical interactions of the nitroaromatics or their conversion products with soil particles and cells. nih.gov

Redox Chemistry and Electrochemical Behavior

The redox chemistry of nitroanilines is of interest for applications in electrocatalysis and sensor development. The electrochemical behavior of these compounds is characterized by the reduction of the nitro group and the oxidation of the amino group.

Electrochemical Reduction: The nitro group in nitroanilines can be electrochemically reduced. Studies on substituted nitrobenzenes have shown that they can be selectively reduced to their corresponding anilines using electrochemical methods. nih.gov For example, a polyoxometalate redox mediator can be used to facilitate the reduction of nitroarenes in aqueous solution at room temperature. nih.gov The electrochemical reduction of 4-nitroaniline has been studied at modified carbon paste electrodes, where the electrode material catalyzes the reduction process. researchgate.net The mechanism of the electrochemical redox reaction of 4-nitroaniline involves the transfer of electrons to the nitro group. researchgate.net The reduction of 2-nitroaniline (B44862) has also been investigated using modified glassy carbon electrodes. rsc.org

Electrochemical Oxidation: The amino group of substituted anilines can be electrochemically oxidized. The one-electron oxidation potentials of a series of substituted anilines have been studied computationally. umn.edu These studies indicate that the oxidation potential is influenced by the nature and position of the substituents on the aromatic ring. umn.edu

The electrochemical behavior of nitroanilines can be complex, with the potential for both the nitro and amino groups to undergo redox reactions. The specific potentials at which these reactions occur are dependent on the molecular structure and the experimental conditions. researchgate.netresearchgate.net

Advanced Applications in Chemical Sciences

Utilization as a Versatile Synthon in Complex Organic Synthesis

Substituted 2-nitroanilines, such as 4-ethoxy-5-ethyl-2-nitroaniline, are recognized as highly versatile chemical synthons in the field of organic chemistry. uj.edu.pl The presence of multiple functional groups—the nitro, amino, ethoxy, and ethyl groups—on the aromatic ring allows for a wide range of chemical transformations. This complexity enables chemists to use this compound as a starting material for the synthesis of a diverse array of more complex molecules.

The reactivity of the nitro and amino groups, in particular, allows for a variety of synthetic manipulations. For instance, the nitro group can be readily reduced to an amino group, leading to the formation of a diamine, which is a key precursor for many heterocyclic compounds. The amino group can undergo diazotization, providing a pathway to a wide range of other functional groups. The ethoxy and ethyl groups, while relatively stable, influence the electronic properties and solubility of the molecule and its derivatives.

A study on the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines highlights the utility of such compounds in creating unsymmetrically substituted derivatives. uj.edu.pl This suggests that this compound could be similarly employed to generate complex molecules with specific substitution patterns that would be difficult to achieve through other synthetic routes. The ability to selectively react one functional group in the presence of others is a key aspect of its versatility as a synthon.

Contribution to Chromophore Design and Development in Dye Chemistry

Nitroaniline derivatives have a long history of use as intermediates in the synthesis of dyes and pigments. ontosight.aigoogle.com The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, form a "push-pull" system that is characteristic of many chromophores. This electronic arrangement is fundamental to the color of many organic dyes.

The specific substituents on the aniline (B41778) ring, such as the ethoxy and ethyl groups in this compound, can be used to fine-tune the color of the resulting dye. The ethoxy group, an electron-donating group, can enhance the push-pull effect, potentially leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye. The ethyl group can also have a subtle electronic effect and can influence the dye's physical properties, such as its solubility and fastness.

The diazotization of the amino group in this compound, followed by coupling with a suitable coupling component, is a classic method for the preparation of azo dyes. researchgate.net The resulting dyes would incorporate the 4-ethoxy-5-ethyl-2-nitrophenyl moiety as part of their chromophoric system. The specific shade of the dye could be further modified by the choice of the coupling component.

Exploration in the Development of Functional Materials (e.g., Liquid Crystalline Phases, Photoactive Systems)

The unique molecular structure of substituted nitroanilines, including this compound, makes them interesting candidates for the development of functional materials. Research on related 4,5-dialkoxy-2-nitroanilines has indicated their potential application in the synthesis of liquid-crystalline compounds. uj.edu.pl The rod-like shape of these molecules, combined with the presence of polar groups, can facilitate the formation of mesophases.

The combination of an electron-donating ethoxy group and an electron-withdrawing nitro group can lead to a significant dipole moment in the molecule, which is a key factor for exhibiting liquid crystalline behavior. The ethyl group can influence the molecular packing and, consequently, the type of liquid crystalline phase formed. Studies on other alkoxy-substituted anilines have demonstrated the formation of nematic and smectic phases. rsc.orgresearchgate.net

Furthermore, the "push-pull" electronic structure of this compound suggests potential for applications in photoactive systems. Such molecules can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. While direct studies on this compound are limited, the broader class of nitroanilines has been investigated for their NLO properties.

Precursor Chemistry for Heterocyclic Systems and Advanced Molecules

One of the most significant applications of 2-nitroanilines is as precursors for the synthesis of a wide variety of heterocyclic compounds. uj.edu.pl The reduction of the nitro group in this compound would yield 4-ethoxy-5-ethyl-1,2-diaminobenzene. This ortho-diamine is a key intermediate for the synthesis of several important classes of heterocycles, including:

Benzimidazoles: Reaction of the diamine with aldehydes or carboxylic acids (or their derivatives) leads to the formation of 2-substituted benzimidazoles. researchgate.netmdpi.com

Quinoxalines: Condensation of the diamine with 1,2-dicarbonyl compounds yields quinoxalines. nih.gov

Phenazines: Oxidation of a mixture of the diamine and a catechol can produce phenazines. uj.edu.pl

These heterocyclic systems are not only of academic interest but are also found in many pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of this compound would be transferred to the resulting heterocyclic products, allowing for the synthesis of novel and potentially useful compounds.

| Heterocyclic System | Precursor | Reagent |

| Benzimidazoles | 4-ethoxy-5-ethyl-1,2-diaminobenzene | Aldehydes, Carboxylic acids |

| Quinoxalines | 4-ethoxy-5-ethyl-1,2-diaminobenzene | 1,2-Dicarbonyl compounds |

| Phenazines | 4-ethoxy-5-ethyl-1,2-diaminobenzene | Catechols (with oxidation) |

Structural Motifs for Bioactive Compound Development (Focus on synthetic utility, not biological effect itself)

The 2-nitroaniline (B44862) scaffold is a common structural motif in a variety of bioactive compounds. nih.govnih.gov The synthetic utility of this compound lies in its ability to serve as a starting material for the construction of more complex molecules with potential biological activity. The various functional groups on the molecule provide multiple points for diversification, allowing for the creation of a library of related compounds for screening.

For instance, the synthesis of benzimidazole (B57391) derivatives from 2-nitroanilines has been a fruitful area of research in medicinal chemistry, as the benzimidazole core is present in many drugs. mdpi.com By using this compound as a precursor, medicinal chemists can introduce the specific 4-ethoxy-5-ethyl substitution pattern into a benzimidazole ring system. This allows for the exploration of how these substituents affect the biological activity of the resulting molecule.

Emerging Research Frontiers and Future Prospects for 4 Ethoxy 5 Ethyl 2 Nitroaniline Research

Innovations in Green Synthetic Methodologies for Aromatic Nitro Compounds

The synthesis of aromatic nitro compounds, a foundational process for producing an array of important chemicals including dyes, pharmaceuticals, and agrochemicals, has traditionally relied on methods that are often hazardous and environmentally taxing. acs.orgresearchgate.net The classic approach involving mixed acids, such as nitric and sulfuric acid, is highly exothermic and can present significant safety risks. beilstein-journals.orgrsc.org Consequently, a major frontier in chemical synthesis is the development of "green" methodologies that are safer, more sustainable, and economically viable.

Recent advancements have focused on several key areas:

Continuous Flow Chemistry: The use of microreactors and continuous flow systems for nitration reactions offers significant advantages over traditional batch processing. beilstein-journals.orgvapourtec.com These systems allow for precise control over reaction parameters like temperature and stoichiometry, minimizing the risk of runaway reactions and improving product selectivity. vapourtec.comsoton.ac.uk The enhanced safety profile and potential for scalability make flow chemistry a promising avenue for the industrial production of nitroaromatics. rsc.org

Alternative Nitrating Agents: The exploration of cleaner nitrating agents is another critical area of green chemistry. researchgate.net The goal is to replace traditional reagents with more environmentally benign alternatives that reduce the formation of hazardous byproducts.

The catalytic reduction of nitroanilines to their corresponding phenylenediamines is also a significant area of research, with a focus on developing efficient and environmentally friendly catalytic systems. researchgate.netnih.govnih.gov These reduction reactions are crucial for the synthesis of various valuable compounds. researchgate.netorientjchem.orgrsc.org

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the intricate mechanisms of chemical reactions is paramount for optimizing processes and designing more efficient catalysts. The development of advanced in-situ characterization techniques has revolutionized the ability to study reactions as they happen, providing real-time insights into catalyst behavior and reaction pathways. numberanalytics.comnumberanalytics.comnumberanalytics.com

Operando Spectroscopy: This powerful methodology combines the simultaneous measurement of a catalyst's performance with its spectroscopic characterization under actual operating conditions. numberanalytics.comnumberanalytics.comwikipedia.orghideninc.com Techniques like infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) allow researchers to observe the dynamic changes in a catalyst's structure and composition during a reaction, correlating these changes with catalytic activity and selectivity. numberanalytics.comhidenanalytical.com This provides a more accurate understanding of reaction mechanisms compared to traditional pre- and post-reaction analyses. numberanalytics.com

In Situ Microscopic and Spectroscopic Techniques: Advances in techniques like in-situ transmission electron microscopy (TEM), scanning electron microscopy (SEM), and ambient-pressure X-ray photoelectron spectroscopy (AP-XPS) enable the study of materials at the nanoscale under realistic environmental conditions. numberanalytics.comnumberanalytics.com These methods provide detailed information about the structural, chemical, and physical properties of materials during processes like nanoparticle growth, phase transformations, and catalytic reactions. numberanalytics.comrsc.org This level of detail is crucial for understanding catalyst deactivation and designing more robust materials. numberanalytics.com

The implementation of these advanced techniques is essential for unraveling the complex surface chemistry and reaction intermediates involved in the synthesis and subsequent reactions of substituted anilines. numberanalytics.comresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analog Design

Predictive Modeling: AI and ML models can be trained on vast datasets of chemical structures and their associated properties to predict the efficacy, reactivity, and other characteristics of novel compounds. ai-techpark.comnih.gov This predictive capability can significantly reduce the time and cost associated with traditional trial-and-error experimentation by prioritizing the synthesis and testing of the most promising candidates. ai-techpark.comtechnologynetworks.com

Accelerated Discovery: By leveraging AI, researchers can screen virtual libraries of millions of compounds to identify potential new materials or drug candidates. ai-techpark.comstanford.edu This computational approach, combined with high-performance computing, allows for the rapid exploration of chemical space and the generation of new hypotheses for experimental validation. ai-techpark.com

Materials and Drug Design: In materials science, AI is being used to design new materials with specific properties for applications in energy, electronics, and catalysis. technologynetworks.commedium.com Similarly, in drug discovery, AI is accelerating the identification of new drug candidates and optimizing their pharmacological profiles. nih.govstanford.edu

The integration of AI into the design process for aniline (B41778) analogs holds the potential to unlock new functionalities and applications by systematically exploring the vast chemical space around this structural motif.

Exploration of Novel Reactivity and Catalysis in Substituted Aniline Chemistry

Substituted anilines are versatile building blocks in organic synthesis, and the exploration of their novel reactivity and the development of new catalytic systems continue to be active areas of research. researchgate.netnih.gov

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org The development of new catalysts and reaction conditions for the cross-coupling of aniline derivatives is crucial for the synthesis of complex molecules, including pharmaceuticals and functional materials. nih.govnih.gov Research in this area focuses on improving catalyst efficiency, expanding the substrate scope, and developing more sustainable reaction protocols.

C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for streamlining synthetic routes. nih.gov Research into the transition-metal-catalyzed C-H activation of anilines opens up new avenues for creating complex molecular architectures from simple precursors.

Tandem and Multicomponent Reactions: The development of tandem and multicomponent reactions involving anilines allows for the construction of complex molecules in a single pot, increasing efficiency and reducing waste. researchgate.netchemrevlett.com These strategies are particularly valuable for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

The ongoing exploration of novel reactivity in substituted aniline chemistry will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecular structures with interesting properties.

Expanding the Scope in Functional Material Design Utilizing Aniline Scaffolds

Aniline and its derivatives serve as important monomers and building blocks for the creation of a wide range of functional materials. mdpi.com The unique electronic and structural properties of the aniline scaffold make it a versatile component in the design of polymers, hydrogels, and other advanced materials.

Conducting Polymers: Polyaniline (PANI) and its derivatives are well-known conducting polymers with applications in sensors, actuators, and energy storage devices. rsc.orgresearchgate.net Research is focused on modifying the aniline monomer to tune the properties of the resulting polymers, such as solubility, processability, and electrical conductivity. rsc.orgresearchgate.netacs.orgnih.gov

Biomaterials: Aniline-based scaffolds are being explored for applications in tissue engineering and regenerative medicine. nih.gov By incorporating aniline oligomers into biodegradable polymer matrices, researchers can create electroactive hydrogels that can support cell adhesion and proliferation. nih.gov The ability to tailor the conductivity and mechanical properties of these materials is crucial for their application as scaffolds for tissues such as muscle and bone. nih.gov

Sensors: The sensitivity of polyaniline films to various analytes, such as moisture and ammonia (B1221849), makes them promising materials for the development of chemical sensors. rsc.org The introduction of different substituents onto the aniline ring can modulate the sensor's selectivity and sensitivity.

The versatility of the aniline scaffold, combined with the ability to precisely control its substitution pattern, provides a rich platform for the design of new functional materials with tailored properties for a wide array of applications.

Q & A

Q. How can researchers optimize the nitration step in synthesizing 4-Ethoxy-5-ethyl-2-nitroaniline to minimize by-products?

- Methodological Answer : The nitration of aromatic amines requires precise control to avoid over-nitration or isomer formation. Use a mixed-acid system (HNO₃/H₂SO₄) at 0–5°C to favor mononitration. Monitor reaction progress via thin-layer chromatography (TLC) and quench the reaction with ice-water to prevent decomposition. Purify the product using column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to separate isomers. For example, in analogous nitroaniline syntheses, yields improved from 50% to 75% by maintaining sub-10°C conditions and using excess H₂SO₄ as a dehydrating agent .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using deuterated solvents (e.g., DMSO-d₆) to resolve splitting patterns caused by the nitro group’s electron-withdrawing effects. The ethoxy group’s methyl protons typically appear as a triplet near δ 1.3–1.5 ppm, while aromatic protons resonate downfield (δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to validate the molecular formula. For example, HRMS of similar nitroanilines showed deviations <2 ppm when using electrospray ionization (ESI) .

Q. How can researchers isolate this compound from reaction mixtures with high purity?

- Methodological Answer : Use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove polar by-products, followed by recrystallization from ethanol or methanol. Crystallization efficiency can be enhanced by slow cooling (~1°C/min). Purity (>98%) is confirmed via melting point analysis (compare to literature values) and HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and ethyl substituents influence the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : The ethoxy group (-OCH₂CH₃) is a strong electron-donating substituent, directing electrophiles to the para position relative to itself. However, steric hindrance from the ethyl group at position 5 may suppress reactivity at adjacent sites. Computational modeling (e.g., DFT with B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to predict reactivity. For example, in 4-methoxy-5-methyl-2-nitroaniline, the methoxy group’s directing effect overrides steric effects, favoring substitution at position 3 .

Q. What strategies resolve contradictions between theoretical (DFT) and experimental UV-Vis absorption spectra for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or inadequate basis sets.

- Solvent Correction : Use the polarizable continuum model (PCM) in DFT calculations to account for solvent polarity. For example, ethanol’s dielectric constant (ε = 24.5) significantly shifts λ_max in nitroaromatics .

- Basis Set Optimization : Compare results from 6-31G(d) versus def2-TZVP basis sets. Larger basis sets improve agreement for charge-transfer transitions involving the nitro group .

Q. How can researchers analyze competing reaction pathways during the synthesis of this compound?

- Methodological Answer : Use kinetic and mechanistic studies:

- Variable-Temperature NMR : Track intermediate formation (e.g., nitration at position 2 vs. 6) by monitoring reaction aliquots at 25°C and 50°C.

- Isotopic Labeling : Introduce ¹⁵N-labeled HNO₃ to trace nitro group incorporation via HRMS .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent melting points reported for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Verify via HPLC-MS and elemental analysis. Impurities as low as 2% can depress melting points by 5–10°C.

- Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to detect multiple crystalline forms. For example, 4-methoxy-5-methyl-2-nitroaniline exhibits two polymorphs with mp differences of 8°C .

Q. What methodologies validate the crystallographic refinement of this compound when electron density maps are ambiguous?

- Methodological Answer : Use SHELXL for small-molecule refinement:

- Twinned Data : Apply the TWIN/BASF commands to model twinning. For example, a similar nitroaniline structure required a BASF value of 0.35 to resolve overlapping peaks .

- Disorder Modeling : Split occupancy for the ethoxy group if rotational disorder is observed. Constrain thermal parameters (U_eq) to prevent overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.